2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWSUHSIWKEFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization for THIQ Core Formation
The Pictet-Spengler reaction remains a cornerstone for constructing the THIQ framework. In the context of this compound, this method involves the condensation of a β-arylethylamine derivative with an aldehyde or ketone under acidic conditions. For example, N-tosyl tyramine derivatives have been cyclized with substituted acetaldehydes to yield THIQ intermediates, which are subsequently functionalized at the C2 position.
Reaction Conditions and Yield
| Starting Material | Cyclizing Agent | Acid Catalyst | Temperature | Yield |
|---|---|---|---|---|
| N-Tosyl tyramine derivative | 2-Bromophenylacetaldehyde | HCl (aq.) | 80°C | 55% |
This method, however, requires post-cyclization modifications to introduce the propan-1-amine side chain, often involving reductive amination or alkylation steps.
Palladium-Catalyzed Intramolecular Arylation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing polycyclic THIQ systems. The synthesis of this compound leverages intramolecular ortho-arylation to form the fused benzene ring. A Pd(II) catalyst, such as Pd(OAc)₂, in combination with phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane), facilitates this transformation.
Optimized Parameters
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,2-Bis(diphenylphosphino)ethane (10 mol%)
- Solvent: Dichloromethane
- Temperature: 60°C
- Yield: 68%
This method excels in regioselectivity but demands stringent control over reaction conditions to avoid over-oxidation or debenzylation.
Reductive Amination for Side-Chain Installation
The propan-1-amine moiety is introduced via reductive amination of a THIQ ketone intermediate. For instance, treatment of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one with ammonium acetate and sodium cyanoborohydride in methanol affords the target amine in moderate yields.
Key Considerations
Catalytic Asymmetric Synthesis
Recent advances in asymmetric catalysis enable enantioselective access to THIQ derivatives. Chiral phosphine ligands, such as epi-cinchonine-derived catalysts, promote asymmetric cycloadditions or rearrangements to install stereocenters. For this compound, a Rubottom oxidation followed by intramolecular hemiacetalization has been employed to establish stereochemistry.
Representative Protocol
- Rubottom Oxidation : Spiroindane intermediate → Ketone (CrO₃, 0°C, 82%).
- Claisen Rearrangement : Ketone → C-allylated product (140°C, 75%).
- Reductive Amination : Aldehyde → Amine (NaBH₄, 65%).
Industrial-Scale Synthesis: Insights from Patent Literature
A Chinese patent (CN102731495A) discloses a scalable route to THIQ compounds using phosphine catalysts. The method involves:
- Substrate Preparation : Benzyl-substituted propan-1-amine derivatives.
- Catalytic Cyclization : Tributylphosphine (10 mol%) in dichloromethane at 50°C.
- Workup : Aqueous extraction and column chromatography.
Advantages
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Pictet-Spengler | 55 | Moderate | Multi-step functionalization |
| Pd-Catalyzed Arylation | 68 | High | Catalyst cost |
| Reductive Amination | 50 | Low | Stereochemical control |
| Patent Method | 95 | Industrial | Solvent toxicity (CH₂Cl₂) |
Structural Characterization and Quality Control
The identity of this compound is confirmed via:
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Neuropharmacological Applications
The compound has been studied for its effects on the central nervous system, particularly in the context of neurodegenerative diseases and psychiatric disorders.
Dopamine Receptor Modulation
Research indicates that 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is crucial for conditions such as Parkinson's disease and schizophrenia. It may help alleviate symptoms associated with cognitive impairments in these diseases .
Anticonvulsant Properties
Derivatives of tetrahydroisoquinoline structures have demonstrated anticonvulsant activity in preclinical models. The modulation of the kynurenine pathway, which is involved in neurotransmitter metabolism, may contribute to this anticonvulsant effect.
Sedative Effects
Compounds similar to this amine have shown sedative properties through their action on glutamate neurotransmission pathways. This can be particularly relevant for treating anxiety disorders.
Medicinal Chemistry Applications
The compound's scaffold is versatile for drug development, especially in creating new therapeutics targeting various neurological and psychiatric conditions.
Cognitive Enhancement
Given its interaction with dopamine receptors, this compound has potential applications in enhancing cognitive function and treating conditions like attention deficit-hyperactivity disorder (ADHD) and depression .
Case Studies
Several case studies highlight the biological relevance and therapeutic potential of this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Kynurenine Pathway Modulation | Demonstrated modulation of neuroactive metabolites affecting mood and cognition | Potential treatment for depression and cognitive decline |
| Behavioral Studies in Rodents | Showed significant behavioral changes linked to anxiety and depression models | Supports use in mood disorder therapies |
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to its observed biological effects . The compound may also influence signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
化合物简介
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine 是一种含四氢异喹啉核心的胺类化合物,其分子式为 $ \text{C}{12}\text{H}{18}\text{N}_{2} $,分子量为 190.28 g/mol(CAS: 54151-52-9)。其结构特点包括:
- 四氢异喹啉环 :提供刚性平面结构,可能增强与生物靶点的相互作用。
- 丙胺侧链 :通过氨基与环相连,赋予分子柔性和质子化能力,影响跨膜运输和受体结合。
该化合物在神经保护、抗炎和受体拮抗等领域显示出潜力,尤其因其独特的结构组合而区别于其他类似物。
与类似化合物的比较
以下通过结构、理化性质及生物活性三方面,系统对比该化合物与主要类似物:
结构对比
| 化合物名称 | 核心结构 | 侧链/取代基 | 分子式 | 相似性评分 | 数据来源 |
|---|---|---|---|---|---|
| This compound | 四氢异喹啉 | 丙胺(-CH₂CH₂CH₂NH₂) | C₁₂H₁₈N₂ | - | |
| 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine | 二氢异喹啉 | 丙胺(位置3) | C₁₂H₁₆N₂ | 0.85 | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 四氢异喹啉 | 氮原子上甲基取代 | C₁₀H₁₃N | 0.79 | |
| 4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine | 四氢异喹啉 | 炔基丁胺(-C≡C-CH₂NH₂) | C₁₃H₁₅N₂ | - | |
| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine | 二氢异喹啉 | 异丙胺(-CH(CH₃)NH₂) | C₁₂H₁₈N₂ | - |
关键差异 :
- 环饱和程度 :二氢异喹啉(部分不饱和)与四氢异喹啉(完全饱和)影响电子分布和分子刚性。
- 侧链类型 :炔基(如化合物4)增强疏水性,而异丙胺(如化合物5)可能改变空间位阻。
- 取代基位置 :氮原子上甲基取代(如化合物3)降低胺的碱性,影响质子化能力。
理化性质对比
| 性质 | 目标化合物 | 3-(3,4-Dihydroisoquinolin-2-yl)propan-1-amine | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |
|---|---|---|---|
| 水溶性(mg/mL) | 低(<1) | 中等(1-10) | 高(>10) |
| LogP(预测值) | 2.1 | 1.8 | 1.2 |
| pKa(胺基) | 9.5 | 9.2 | 8.7 |
| 熔点(℃) | 120-125(盐酸盐) | 95-100 | 80-85 |
注释 :
- LogP差异 :目标化合物的丙胺侧链较长,疏水性高于甲基取代物。
- 水溶性 :1-Methyl衍生物因甲基取代降低分子极性,溶解度更高。
生物活性对比
活性机制差异 :
- 目标化合物 :通过丙胺侧链与OX1R的疏水口袋结合,特异性拮抗食欲素信号。
- 炔基衍生物(化合物4) :炔键可能增强与酶活性位点的共价结合,抑制炎症因子释放。
- 羟基类似物 :羟基增强氢键能力,提高5-HT受体亲和力。
总结
This compound 的独特性源于其 四氢异喹啉核心与丙胺侧链的协同作用,使其在受体选择性和药代动力学上优于其他类似物。例如,相较于1-Methyl衍生物,其更高的OX1R拮抗活性(IC₅₀ 0.12 μM vs. 5.6 μM)表明侧链长度对靶点结合至关重要。未来研究可进一步优化侧链取代基,以平衡溶解性与靶向性。
Biological Activity
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine (CAS No. 900718-17-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 190.28 g/mol
- Structure : The compound features a tetrahydroisoquinoline moiety attached to a propan-1-amine group, which is significant for its biological interactions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits various neuropharmacological effects. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
Table 1: Summary of Neuropharmacological Effects
2. Antioxidant Properties
Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage.
Case Study: Antioxidant Activity
In a study involving neuronal cell cultures, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests its potential as a neuroprotective agent.
3. Cytotoxicity and Safety Profile
While exploring the safety profile of this compound, it was found to exhibit cytotoxic effects at higher concentrations. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.
Table 2: Toxicity Profile
| Endpoint | Result | Reference |
|---|---|---|
| Acute toxicity (oral) | Harmful | |
| Skin irritation | Severe burns | |
| Eye irritation | Causes severe damage |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors.
- Enzyme Inhibition : The compound could inhibit enzymes such as monoamine oxidase (MAO), affecting neurotransmitter metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine, and what reagents are critical for optimizing yield?
- The compound is typically synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. Key steps include:
- Core formation : Cyclization of phenethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline scaffold .
- Side-chain introduction : Alkylation or acylation reactions, using reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF for amide bond formation .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate) to isolate the product .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups at δ 2.6–4.0 ppm) .
- X-ray crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonds between amine and heteroatoms, dihedral angles >80° between aromatic rings) .
- Mass spectrometry (ESI or EI) : Confirm molecular weight (e.g., m/z 204.2 for C₁₂H₁₆N₂) and fragmentation patterns .
Q. What are the primary biological targets associated with tetrahydroisoquinoline derivatives like this compound?
- NMDA receptors : Structural analogs (e.g., CIQ derivatives) modulate receptor activity via competitive binding to the glycine site .
- Enzymes : Carbonic anhydrase or monoamine oxidases, inferred from electron-withdrawing substituents (e.g., halogens) enhancing inhibitory effects .
- Neuroprotective pathways : Tetrahydroisoquinoline cores with methoxy/amide groups show antioxidant activity in cellular models .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what challenges arise in chiral resolution?
- Asymmetric catalysis : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enantioselective hydrogenation with Ru-BINAP catalysts .
- Chiral chromatography : Employ CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
- Challenges : Racemization under basic/acidic conditions; monitor via polarimetry or chiral NMR shift reagents .
Q. What methodologies are recommended for studying receptor-ligand interactions of this compound?
- Radioligand binding assays : Use ³H-labeled MK-801 for NMDA receptor affinity studies, with competitive displacement curves (IC₅₀ calculations) .
- Molecular docking : Apply software like AutoDock Vina to model interactions with receptor pockets (e.g., GluN1 subunit’s glycine-binding site) .
- Patch-clamp electrophysiology : Measure ion current inhibition in HEK293 cells expressing recombinant NMDA receptors .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., HEPES vs. Tris) to minimize variability .
- Comparative SAR studies : Systematically modify substituents (e.g., methoxy → ethoxy, thiophene → furan) to isolate structure-activity relationships .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational approaches are effective in predicting the compound’s ADMET properties?
- QSAR models : Utilize descriptors like LogP (calculated ~2.1), topological polar surface area (TPSA ~45 Ų), and H-bond donors/acceptors to predict permeability and toxicity .
- MD simulations : Simulate blood-brain barrier penetration using CHARMM force fields and lipid bilayer models .
- CYP450 inhibition assays : Test metabolism pathways via liver microsomes and LC-MS/MS metabolite profiling .
Methodological Notes
- Contradictory evidence : Substituent position (e.g., 7-methoxy vs. 6-methoxy) significantly alters receptor affinity; validate via site-directed mutagenesis .
- Advanced synthesis : For scale-up, replace LiAlH₄ with safer NaBH₄/TFA systems for reductive amination .
- Data validation : Cross-reference NMR shifts with Cambridge Structural Database entries to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
